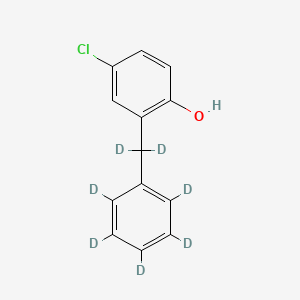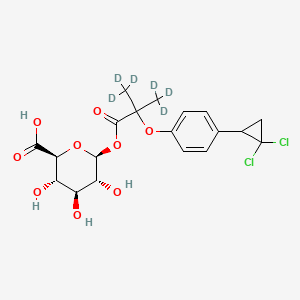
Ciprofibrate-O-beta-glucuronide-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciprofibrate-O- is a synthetic active pharmaceutical ingredient belonging to the fibrate class of drugs. It is primarily used to treat dyslipidemia, a condition characterized by abnormal lipid levels in the blood. Ciprofibrate-O- is known for its lipid-lowering properties, which help reduce levels of low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) while increasing high-density lipoprotein (HDL) levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ciprofibrate-O- can be synthesized through various methods. One environmentally-friendly method involves decarboxylating p-hydroxybenzaldehyde, followed by hydroxy group protection, cyclization, deprotection, and a Bargellini reaction . Another method includes cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis .
Industrial Production Methods
The industrial production of Ciprofibrate-O- typically involves large-scale synthesis using the aforementioned methods. The process is designed to be efficient, with high yields and minimal environmental impact. The use of protective groups and specific reaction conditions ensures the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ciprofibrate-O- undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions are typically mild to ensure the stability of Ciprofibrate-O-.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various derivatives of Ciprofibrate-O- with modified functional groups .
Applications De Recherche Scientifique
Ciprofibrate-O- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying lipid-lowering agents and their mechanisms.
Biology: Investigated for its effects on lipid metabolism and its potential role in treating metabolic disorders.
Medicine: Used in clinical trials to evaluate its efficacy and safety in treating dyslipidemia and related conditions.
Industry: Incorporated into formulations for lipid-lowering medications and studied for its potential use in nanoparticle delivery systems
Mécanisme D'action
Ciprofibrate-O- exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased expression of genes involved in lipid metabolism, resulting in reduced levels of LDL and VLDL and increased levels of HDL. The molecular targets and pathways involved include the regulation of lipoprotein lipase and the enhancement of fatty acid oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clofibrate: Another fibrate used to lower lipid levels.
Fenofibrate: A fibrate with similar lipid-lowering properties.
Gemfibrozil: A fibrate that also targets lipid metabolism.
Uniqueness of Ciprofibrate-O-
Ciprofibrate-O- is unique due to its high efficacy in reducing LDL and VLDL levels while significantly increasing HDL levels. Its specific activation of PPARα and the resulting gene expression changes make it a potent lipid-lowering agent with distinct advantages over other fibrates .
Propriétés
Formule moléculaire |
C19H22Cl2O9 |
|---|---|
Poids moléculaire |
471.3 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3,3,3-trideuterio-2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-(trideuteriomethyl)propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H22Cl2O9/c1-18(2,30-9-5-3-8(4-6-9)10-7-19(10,20)21)17(27)29-16-13(24)11(22)12(23)14(28-16)15(25)26/h3-6,10-14,16,22-24H,7H2,1-2H3,(H,25,26)/t10?,11-,12-,13+,14-,16-/m0/s1/i1D3,2D3 |
Clé InChI |
GLUTXGWNWQGVOE-IVZMPOTASA-N |
SMILES isomérique |
[2H]C([2H])([2H])C(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(C([2H])([2H])[2H])OC2=CC=C(C=C2)C3CC3(Cl)Cl |
SMILES canonique |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C3CC3(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[3-(1-adamantyl)-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]naphthalene-2-carboxylic acid](/img/structure/B12422896.png)
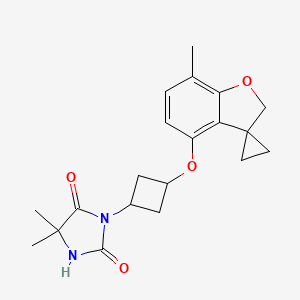
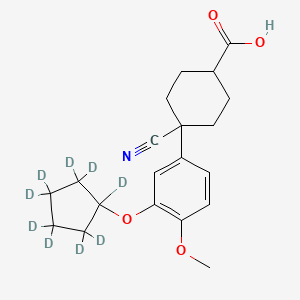
![(3S,4R)-1-[1-(2-chloro-6-cyclopropylbenzene-1-carbonyl)-4-fluoro-1H-indazol-3-yl]-3-hydroxypiperidine-4-carboxylic acid](/img/structure/B12422918.png)
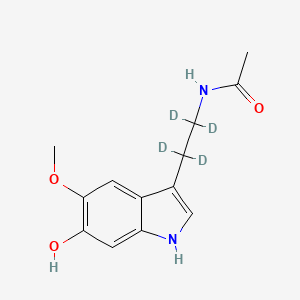
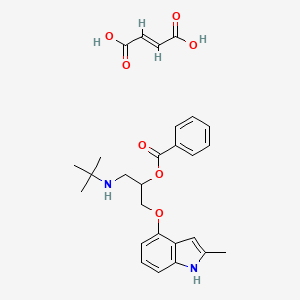
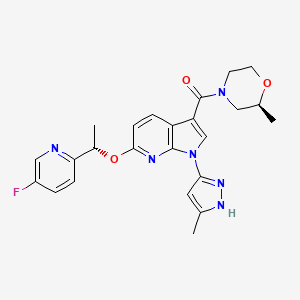
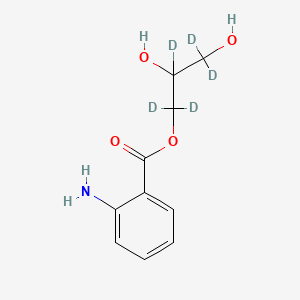
![(4S)-4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoic acid](/img/structure/B12422938.png)
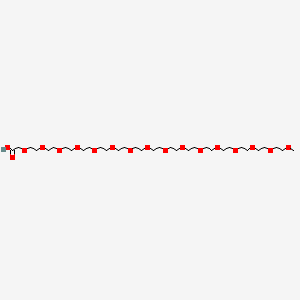
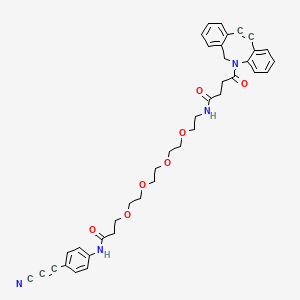
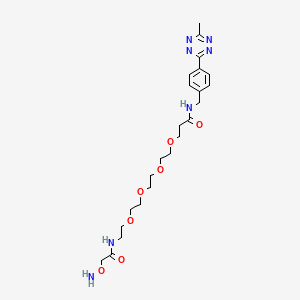
![3-(2-(Cyclopropanecarboxamido)thiazolo[5,4-b]pyridin-5-yl)-N-(4-(piperazin-1-ylmethyl)-3-(trifluoromethyl)phenyl)benzamide](/img/structure/B12422958.png)
